REACTION_CXSMILES
|
B(O)O.[CH2:4]1[C:6](=O)[CH2:5]1.B.[CH2:9]([O:11]BO)[CH3:10]>>[C:9]12([OH:11])[CH2:4][CH:6]([C:5]1([CH3:5])[CH3:6])[CH2:10][CH2:9][C:10]2([OH:11])[CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC1=O
|
Name
|
alkene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OBO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing a substituted cyclohexyl ring in the P1 site
|
Type
|
CUSTOM
|
Details
|
a Wittig reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C12(C(CCC(C1(C)C)C2)(C)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |